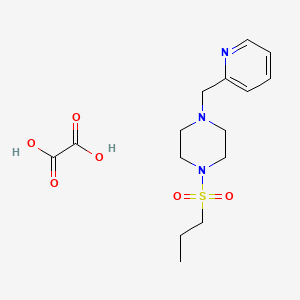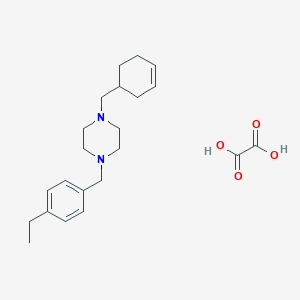![molecular formula C18H25ClN2O3 B3945104 ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)
ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate
Overview
Description
Ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate, also known as JNJ-31001074, is a novel small molecule inhibitor of the transcription factor c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. JNK is also involved in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders. JNJ-31001074 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.
Mechanism of Action
Ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate is a selective inhibitor of JNK, which is a key regulator of cellular stress responses. JNK is activated in response to various stress stimuli, including oxidative stress, DNA damage, and inflammation. Activated JNK phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and cell cycle regulators, leading to changes in gene expression, cell proliferation, and apoptosis. By inhibiting JNK, this compound blocks these downstream signaling pathways, leading to anti-cancer, anti-diabetic, and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In diabetes, this compound has been shown to improve insulin sensitivity, glucose uptake, and glycemic control. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage, reduce inflammation, and improve motor function.
Advantages and Limitations for Lab Experiments
Ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also a selective inhibitor of JNK, which allows for specific targeting of the JNK signaling pathway. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain assays. It also has low bioavailability and a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the development of ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate and other JNK inhibitors. One direction is the optimization of the pharmacokinetic properties of JNK inhibitors, such as improving solubility, bioavailability, and half-life. Another direction is the development of combination therapies that target multiple signaling pathways, such as combining JNK inhibitors with chemotherapy or immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of JNK inhibitors in various diseases.
Scientific Research Applications
Ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve motor function in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-6-5-10-21(12-14)11-9-17(22)20-16-8-4-7-15(19)13(16)2/h4,7-8,14H,3,5-6,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBZMJVSQZEZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)

![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![5-[4-(4-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3945051.png)
![4-[(4-benzoyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B3945060.png)


![2-[(2,6-dimethyl-4-morpholinyl)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B3945075.png)

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945102.png)